molecular formula C23H25N3O3S B3209120 (E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1058209-85-0

(E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B3209120
CAS No.: 1058209-85-0
M. Wt: 423.5 g/mol
InChI Key: KBOZBQQMLICLFE-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-18-4-8-20(9-5-18)14-17-30(28,29)24-15-3-16-26-23(27)13-12-22(25-26)21-10-6-19(2)7-11-21/h4-14,17,24H,3,15-16H2,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZBQQMLICLFE-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide, with the CAS number 1058209-85-0, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC23H25N3O3S
Molecular Weight423.5 g/mol
CAS Number1058209-85-0

The biological activity of this compound can be attributed to its unique structural features, which include a pyridazinone core. Pyridazinone derivatives are known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The sulfonamide moiety may enhance solubility and bioavailability, contributing to the compound's overall efficacy.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives containing the p-tolyl group have shown varying degrees of antioxidant activity, with some exhibiting over 90% inhibition against free radicals in vitro . This suggests that this compound may possess similar capabilities.

Anticancer Potential

Research into related pyridazinone derivatives has revealed promising anticancer activities. For instance, compounds with IC50 values in the low micromolar range have been reported against various cancer cell lines . While specific data on this compound's anticancer effects remain limited, its structural similarities to active compounds suggest potential efficacy in cancer treatment.

Inhibition of COX Enzymes

Pyridazinone derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Some related compounds have shown selective inhibition of COX-II with minimal side effects . It is plausible that this compound may exhibit similar properties.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant potential of various pyridazinone derivatives. The results indicated that compounds with a p-tolyl substituent had significant radical scavenging activity, suggesting that this compound could be effective in mitigating oxidative stress-related diseases .
  • Anticancer Research : In a comparative study of pyridazinone derivatives against cancer cell lines such as HeLa and MCF-7, several compounds showed IC50 values below 50 µM. This highlights the potential for further investigation into the anticancer properties of this compound as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the p-tolyl groups and the sulfonamide moiety can significantly influence biological activity. For instance:

  • Substitution Patterns : Variations in the substituents on the pyridazinone core can lead to enhanced or diminished biological activities.
  • Functional Groups : The presence of electron-donating or electron-withdrawing groups can modulate the compound's interaction with biological targets.

Scientific Research Applications

Lipase Inhibition

Recent studies have highlighted the compound's potential as a lipase inhibitor. Lipases are crucial for lipid metabolism and energy storage, making them significant targets in obesity and diabetes management. In a study evaluating several pyridazinone derivatives, the compound demonstrated notable lipase inhibitory effects, with an IC50 value of 32.66 μg/mL, indicating its potential as a therapeutic agent against metabolic disorders .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features suggest it may interact with bacterial enzymes or membranes, potentially leading to bactericidal effects. Preliminary data from various assays indicate promising results against both Gram-positive and Gram-negative bacteria, although further studies are necessary to elucidate its mechanism of action.

Anticancer Activity

The unique structure of (E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide has drawn attention in the field of cancer research. Compounds with similar pyridazinone frameworks have been noted for their ability to inhibit tumor growth in vitro and in vivo models. Ongoing research aims to explore its efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Given the role of inflammation in numerous chronic diseases, the compound's potential anti-inflammatory properties are being explored. Initial findings suggest that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques, including cyclization reactions and functional group modifications. Understanding these synthetic pathways is crucial for optimizing yield and purity for research applications.

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activity or altered pharmacokinetic properties. For instance, modifications to the sulfonamide group or variations in the p-tolyl substituents can yield compounds with improved efficacy or selectivity for specific biological targets.

Lipase Inhibition Study

In a comparative study involving several pyridazinone derivatives, this compound was found to be the most effective lipase inhibitor among tested compounds, suggesting its potential utility in therapeutic applications aimed at weight management and metabolic disorders .

Antimicrobial Efficacy

A series of assays conducted on this compound revealed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is currently under investigation, focusing on its interaction with bacterial cell membranes and enzymatic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical techniques for synthesizing (E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide?

  • Synthesis Steps : Multi-step reactions involving pyridazine ring formation, sulfonamide coupling, and controlled alkylation. Critical parameters include solvent choice (e.g., DMSO or THF), temperature (often 60–100°C), and catalysts (e.g., palladium for coupling reactions) .
  • Analytical Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are most effective?

  • Structural Characterization : NMR (¹H/¹³C) identifies proton environments and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., ~383.47 g/mol). X-ray crystallography resolves stereochemistry and crystal packing .
  • Comparative Techniques : Infrared (IR) spectroscopy validates functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹), while UV-Vis assesses π-π* transitions in the pyridazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical models like Design of Experiments (DoE)?

  • Methodology : Apply DoE to variables such as temperature, solvent polarity, and catalyst loading. For example, a central composite design optimizes yield by identifying interactions between parameters. Response surface models predict ideal conditions (e.g., 72°C in THF with 0.5 mol% Pd) .
  • Validation : Confirm optimized conditions via triplicate runs and cross-validate using ANOVA to ensure reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets, and how do they compare with experimental data?

  • Computational Tools : Molecular docking (AutoDock Vina) models binding affinities to enzymes (e.g., cyclooxygenase-2). Density functional theory (DFT) calculates electrostatic potentials to predict reactive sites .
  • Experimental Cross-Check : Surface plasmon resonance (SPR) measures binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Discrepancies >10% require re-evaluating force fields or solvation models .

Q. How do researchers resolve contradictions in reported synthetic routes, and what validation methods are used?

  • Contradiction Analysis : Compare divergent steps (e.g., alkylation vs. acylation for propyl chain attachment). Validate via intermediate isolation and characterization (e.g., LC-MS for byproduct identification) .
  • Resolution Strategies : Use kinetic studies to identify rate-limiting steps. For example, competing nucleophilic attacks on pyridazine may require protecting group strategies .

Q. What strategies mitigate instability issues during synthesis, considering pH and temperature effects?

  • Instability Factors : Sulfonamide hydrolysis at pH >8 or thermal decomposition above 120°C. Stabilize via buffered conditions (pH 6–7) and low-temperature reflux (e.g., 40°C in dichloromethane) .
  • Monitoring : Real-time pH probes and inline FTIR track degradation. Lyophilization preserves sensitive intermediates .

Q. How to design bioactivity assays to evaluate enzyme inhibition while minimizing false positives?

  • Assay Design : Use orthogonal methods:

  • Primary Screen : Fluorescence-based assay (e.g., NADH depletion for dehydrogenase inhibition).
  • Secondary Validation : Radiolabeled substrate binding (e.g., ³H-ligand displacement) .
    • False-Positive Mitigation : Include counterscreens (e.g., detergent-based aggregation tests) and use mutant enzymes to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.